molecular formula C23H41NO2 B2761582 Octadecylfurfurylamide CAS No. 1335042-38-0

Octadecylfurfurylamide

Cat. No.: B2761582
CAS No.: 1335042-38-0
M. Wt: 363.586
InChI Key: YORALIKRBUINAP-UHFFFAOYSA-N
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Description

Octadecylfurfurylamide (ODFA) is a synthetic compound that is widely used in scientific research for its unique properties. It is a long-chain fatty acid amide that has a furfuryl group attached to the end of its carbon chain. ODFA is known to have various biochemical and physiological effects, making it a popular choice for research in fields such as pharmacology, biochemistry, and neuroscience.

Scientific Research Applications

Solid Phase Extraction (SPE) Applications

Octadecyl bonded to porous silica, a compound similar to Octadecylfurfurylamide, has been evaluated for its effectiveness in the SPE of organic compounds from water. This research demonstrated excellent performance, with average recovery rates of over 85% for pesticides and polycyclic organic materials present in water samples. The unique aspect of this study is the combination of small water volumes, fast flow rates, small columns, and small eluate volumes, which eliminates the need for solvent removals prior to gas chromatography (GC) analysis, retaining all other advantageous features of SPE. This indicates its potential for environmental testing and water quality analysis (Junk & Richard, 1988).

Micelle and Microemulsion Formation

Another study on Octadecyl-trimethyl-ammonium bromide, a compound structurally related to this compound, delved into its ability to form normal and reverse micelles (microemulsions) in water, which could be pertinent in the formation of delivery systems for various substances. This comprehensive study utilized conductometry, tensiometry, fluorimetry, and microcalorimetry to investigate the physicochemical behaviors of micelle and microemulsion formation. These findings suggest potential applications in drug delivery systems and nanotechnology (Maiti et al., 2007).

Nanogel Drug Delivery Systems

In the context of drug delivery, octadecylamine grafted to chondroitin sulfate was used to create nanogels for curcumin delivery to breast cancer cells. This study demonstrated that the nanogels could significantly enhance cellular uptake of curcumin compared to free curcumin, indicating a promising application for cancer treatment. The synthesized nanogels showed potential as effective carriers for tumor chemotherapeutics, highlighting the versatility of octadecylamine derivatives in medical applications (Setayesh, Bagheri, & Boddohi, 2020).

Corrosion Inhibition

Octadecylamine, closely related to this compound, has been recognized for its role in corrosion protection of carbon steels. A study focusing on electrochemical impedance data analysis of Octadecylamine thin films on P275 carbon steel surfaces confirmed the formation of a hydrophobic thin film that significantly inhibited corrosion. This application is critical for extending the lifespan of steel in various industrial applications, showcasing the compound's importance in materials science (Baux et al., 2018).

Properties

IUPAC Name

N-(furan-2-ylmethyl)octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(25)24-21-22-18-17-20-26-22/h17-18,20H,2-16,19,21H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORALIKRBUINAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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